(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Description
Properties
IUPAC Name |
[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKAAVQOOXXUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335754 | |
| Record name | Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88046-01-9 | |
| Record name | (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088046019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PZ8U72L9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Architecture
The compound features a thiazole ring substituted at position 2 with a carbamimidamido (guanidine) group and at position 4 with a carbamimidothioate moiety. The dihydrochloride salt form enhances stability and solubility for pharmaceutical applications. Key characteristics include:
-
Molecular formula : C₆H₁₁Cl₂N₆S₂
-
Coordination sites : The guanidine and carbamimidothioate groups enable nucleophilic reactivity, facilitating covalent modifications during synthesis.
Synthetic Pathways
Thiazole Core Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis , a classical method involving:
-
Reactants :
-
Mechanism :
Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | HCl/EtOH | 80°C | 4 hr | ~65% |
Guanidinylation of the Thiazole Ring
The 2-amino group is converted to carbamimidamido (guanidine) via:
-
Reagents :
-
Mechanism :
-
Nucleophilic displacement of the amino group by a guanidine donor.
-
Optimization Data :
Carbamimidothioate Functionalization
The 4-chloromethyl group undergoes substitution with thiourea:
-
Reaction Scheme :
-
4-(Chloromethyl)-2-guanidinothiazole + Thiourea → Target intermediate + HCl
-
-
Conditions :
Critical Parameters :
Salt Formation and Purification
The free base is converted to the dihydrochloride salt via:
-
Acid Treatment :
-
Crystallization :
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
-
HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 5.7 min.
-
Impurity Profile : <0.1% residual thiourea after crystallization.
Industrial-Scale Considerations
Cost-Effective Modifications
Regulatory Compliance
-
ICH Guidelines :
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch + PCI guanidinylation | High purity, scalable | Cyanogen bromide toxicity | 72% |
| One-pot cyclization-thiourea substitution | Fewer steps | Lower regioselectivity (85%) | 68% |
| Microwave-assisted synthesis | Rapid (2 hr) | Specialized equipment needed | 70% |
Emerging Innovations
Enzymatic Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it may interact with histamine receptors, inhibiting their activity and thereby exerting its therapeutic effects . The compound’s structure allows it to form stable complexes with these receptors, blocking their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related dihydrochloride salts and heterocyclic derivatives to highlight key differences in chemistry, properties, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
Research Findings and Gaps
- Limited Pharmacological Data: Unlike MPEP (a pyridine-based anxiolytic with well-documented rodent studies ), the target lacks direct efficacy or toxicity data.
- Synthesis Challenges: No evidence details its synthetic route, unlike commercial dihydrochlorides produced via scalable salt formation .
Biological Activity
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride, a compound with the molecular formula C6H11ClN6S2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and pharmaceutical research. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the cyclization of amido-nitriles, often through reactions involving guanidine derivatives and thiazole compounds under controlled conditions. The molecular weight is approximately 266.77 g/mol, and it has several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClN6S2 |
| Molecular Weight | 266.77 g/mol |
| IUPAC Name | (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate; dihydrochloride |
| CAS Number | 88046-01-9 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal effects against species such as Candida albicans. The antifungal mechanism is believed to involve interference with cell membrane integrity and function, leading to cell lysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the thiazole ring plays a crucial role in binding to target sites on microbial cells. The guanidine moiety may also contribute to its ability to penetrate microbial membranes effectively.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant potential as an antimicrobial agent .
- Antifungal Efficacy : Research reported in Mycoses highlighted the compound's activity against Candida albicans, achieving an MIC of 16 µg/mL. This suggests its potential utility in treating fungal infections .
- Pharmaceutical Applications : A review in Medicinal Chemistry discussed the compound's role as an intermediate in synthesizing pharmaceuticals targeting histamine receptors, indicating its relevance in developing new therapeutic agents .
Comparison with Similar Compounds
The compound's structure allows for unique interactions compared to other known pharmaceuticals such as famotidine and ranitidine, both of which are histamine H2 receptor antagonists. The distinct thiazole structure may confer additional biological activities not present in these similar compounds.
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| Famotidine | Antihistamine | H2 receptor antagonist |
| Ranitidine | Antihistamine | H2 receptor antagonist |
| This compound | Antimicrobial/Antifungal | Unique thiazole structure; broader spectrum |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
